molecular formula C6H11N3 B3023324 N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine CAS No. 880361-91-1

N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine

Cat. No.: B3023324
CAS No.: 880361-91-1
M. Wt: 125.17 g/mol
InChI Key: HEWBDSWDDPJBLU-UHFFFAOYSA-N
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Description

N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine is a useful research compound. Its molecular formula is C6H11N3 and its molecular weight is 125.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Synthesis and Characterization

N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine and related compounds have been synthesized and characterized in various studies. For instance, Diana Becerra et al. (2021) reported the ambient-temperature synthesis of a novel N-pyrazolyl imine, characterized by IR, NMR spectroscopy, mass spectrometry, and elemental analysis (Becerra, Cobo, & Castillo, 2021). Similarly, Sunghye Choi et al. (2015) synthesized a series of Co(II) chloride complexes with N,N-bis((1H-pyrazol-1-yl)methyl)amine ligands, exhibiting distinct molecular structures and coordination geometries (Choi, Nayab, Jeon, Park, & Lee, 2015).

2. Antimicrobial and Anticancer Potential

Several studies have explored the antimicrobial and anticancer activities of compounds related to this compound. For example, H. Hafez et al. (2016) synthesized compounds with notable antimicrobial and higher anticancer activity than the reference drug doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016).

3. Application in Organic Chemistry and Materials Science

The use of this compound derivatives in organic chemistry and materials science is evident in several research works. Jin-Ming Chen et al. (2020) reported a reaction involving a similar compound, leading to the formation of large molecules with potential applications in materials science (Chen, Peng, Zhou, Liu, Hou, Li, Huang, Kurmoo, & Zeng, 2020).

4. Catalytic Applications

The catalytic potential of compounds related to this compound has been explored in various studies. For instance, Sunghye Choi et al. (2015) demonstrated that a zinc(II) complex containing a similar ligand showed high catalytic activity for the polymerization of methyl methacrylate, resulting in syndiotactic poly(methylmethacrylate) (Choi, Ahn, Nayab, & Lee, 2015).

Safety and Hazards

“N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine” is known to cause severe skin burns and eye damage .

Properties

IUPAC Name

N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-5-3-6(4-7-2)9-8-5/h3,7H,4H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEWBDSWDDPJBLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901283004
Record name N,5-Dimethyl-1H-pyrazole-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901283004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880361-91-1
Record name N,5-Dimethyl-1H-pyrazole-3-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=880361-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,5-Dimethyl-1H-pyrazole-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901283004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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